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molecular formula C10H7NO2 B033812 Isoquinoline-6-carboxylic acid CAS No. 106778-43-2

Isoquinoline-6-carboxylic acid

Cat. No. B033812
M. Wt: 173.17 g/mol
InChI Key: ADAHADRJWVCICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897619B2

Procedure details

Isoquinoline-6-carboxylic acid (1.2 g, 6.94 mmol) purchased from Gateway Chemical Technology, Inc. was mixed with CDI (1.68 g, 10.4 mmol) in DMF (20 Ml) in a round bottom flask. After the mixture was stirred for 30 minutes at 20° C., anhydrous hydrazine (2 mL) was added and the resulting mixture was stirred at 20° C. for one hour. After removing the solvent at a reduced pressure, the remaining residue was mixed with 20 mL water. After filtration, washing with water and air drying, an off-white solid was obtained as the desired product. LCMS (API-ES) m/z (%): 188.0 (100%, M++H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.68 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.C1N=CN(C(N2C=NC=C2)=O)C=1.[NH2:26][NH2:27]>CN(C=O)C>[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([NH:26][NH2:27])=[O:13])=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1=NC=CC2=CC(=CC=C12)C(=O)O
Step Two
Name
Quantity
1.68 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 30 minutes at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 20° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After removing the solvent at a reduced pressure
ADDITION
Type
ADDITION
Details
the remaining residue was mixed with 20 mL water
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with water and air
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=NC=CC2=CC(=CC=C12)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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